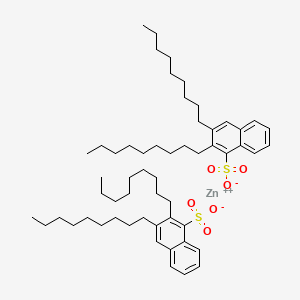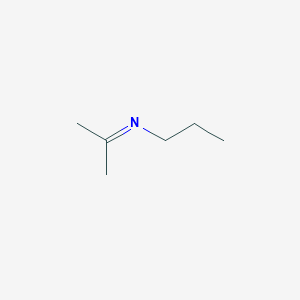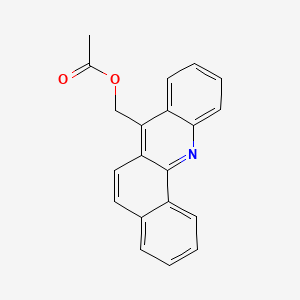
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorophenyl group and two methoxyphenyl groups attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
- 2-(2-Bromophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
- 2-(2-Iodophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole
Uniqueness
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
29864-31-1 |
|---|---|
Molecular Formula |
C23H19ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)28-2)26-23(25-21)19-11-3-4-12-20(19)24/h3-14H,1-2H3,(H,25,26) |
InChI Key |
RXAYEPUDXSKVHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


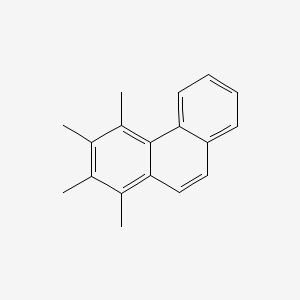
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
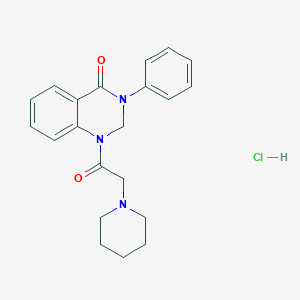
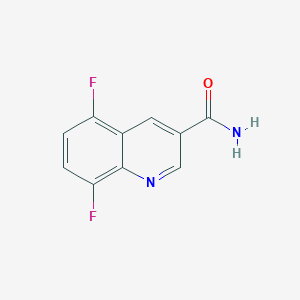
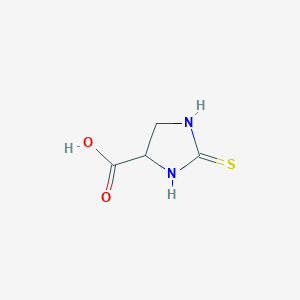
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
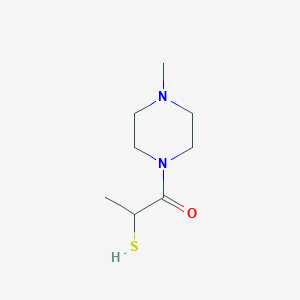

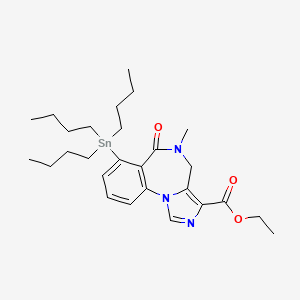
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
